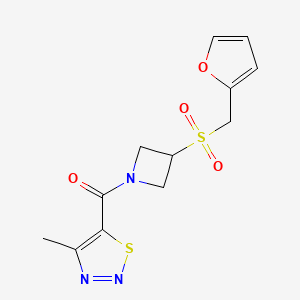

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

The compound "(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" features a unique hybrid structure combining an azetidine ring, a 4-methyl-1,2,3-thiadiazole moiety, and a furan-2-ylmethyl sulfonyl group. The 4-methyl-1,2,3-thiadiazole contributes sulfur-based electronic properties and aromatic stability, while the furan-2-ylmethyl sulfonyl group adds polarity and steric bulk.

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c1-8-11(20-14-13-8)12(16)15-5-10(6-15)21(17,18)7-9-3-2-4-19-9/h2-4,10H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHLSBJWDUGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

-

Formation of the Furan-2-ylmethyl Sulfonyl Intermediate

Starting Material: Furan-2-ylmethanol

Reagent: Sulfonyl chloride

Conditions: Base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature

-

Synthesis of Azetidin-1-yl Intermediate

Starting Material: Azetidine

Reagent: Appropriate alkylating agent

Conditions: Solvent (e.g., acetonitrile), elevated temperature

-

Coupling of Intermediates

Reagents: Furan-2-ylmethyl sulfonyl intermediate, azetidin-1-yl intermediate

Conditions: Solvent (e.g., DMF), coupling agent (e.g., EDCI), room temperature

-

Formation of the Thiadiazole Ring

Starting Material: Appropriate precursor (e.g., thiosemicarbazide)

Reagent: Methylating agent

Conditions: Solvent (e.g., ethanol), reflux

-

Final Coupling

Reagents: Azetidin-1-yl intermediate, thiadiazole intermediate

Conditions: Solvent (e.g., THF), base (e.g., triethylamine), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Conditions: Solvent (e.g., acetonitrile), room temperature

Products: Oxidized derivatives of the furan or thiadiazole rings

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

Conditions: Solvent (e.g., THF), low temperature

Products: Reduced forms of the sulfonyl or azetidine groups

-

Substitution

Reagents: Nucleophiles like amines or thiols

Conditions: Solvent (e.g., DMF), elevated temperature

Products: Substituted derivatives at the furan or thiadiazole rings

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Solvents: Acetonitrile, THF, DMF

Conditions: Room temperature to reflux, depending on the reaction

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been shown to inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

Case Study: Inhibition of Myc Oncogene

A recent study highlighted the ability of certain thiadiazole derivatives to modulate the Myc oncogene, a critical player in cancer development. The study demonstrated that these compounds could effectively reduce Myc expression in cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Agricultural Science

Pesticidal Properties

Compounds containing furan and thiadiazole moieties have been explored for their pesticidal activities. Research has shown that these compounds can act as effective fungicides and insecticides, providing a potential solution for crop protection against various pests and diseases .

Data Table: Efficacy of Thiadiazole Derivatives in Agriculture

| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| Thiadiazole A | Aphids | 85 | |

| Thiadiazole B | Fusarium spp. | 90 | |

| (3-Furan) | Various Pests | 80 |

Material Science

Polymer Additives

The unique chemical properties of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone make it a candidate for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers .

Case Study: Enhanced Polymer Performance

In a study examining the effects of adding thiadiazole derivatives to polyvinyl chloride (PVC), researchers found that the addition improved the thermal stability and reduced the rate of degradation under heat exposure. This suggests potential applications in manufacturing durable materials for construction and automotive industries .

Mechanism of Action

The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine and thiadiazole rings may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Moieties

a. Bis-thiadiazole Derivatives ()

The compound 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole contains two 1,3,4-thiadiazole rings linked via sulfanyl groups. Unlike the target compound’s azetidine-thiadiazole scaffold, this derivative relies on sulfur-sulfur bonds for connectivity, which may reduce polarity compared to the sulfonyl group in the target compound. Crystallographic data indicates planar thiadiazole rings and stable packing due to van der Waals interactions, suggesting higher thermal stability .

b. Selenadiazole and Thiadiazole Hybrids () Compounds like 5-[4-aryl-1,2,3-selenadiazol-5-yl]sulfanyl-1-phenyl-1H-tetrazoles replace sulfur with selenium in one heterocycle.

Azetidine and Sulfonyl-Containing Analogues

a. Triazole Sulfonyl Derivatives () The triazole-based compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone shares a sulfonyl group but lacks the azetidine ring. However, the absence of a thiadiazole moiety may limit electronic diversity in interactions with biological targets .

b. Alkylsulfonyl Triazoles ()

Alkylsulfonyl derivatives of 1,2,4-triazoles, such as those synthesized by Rud et al. (2018), highlight the role of sulfonyl groups in enhancing solubility and metabolic stability. The target compound’s furan-2-ylmethyl sulfonyl group may offer similar benefits while introducing π-π stacking capabilities via the furan ring .

Furan-Containing Analogues

a. Thiazolidinone-Furan Hybrids () The compound (5Z)-3-(Furan-2-ylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one incorporates a furan-2-ylmethyl group but uses a thiazolidinone core.

Physicochemical and Functional Comparisons

Key Research Findings

- Ring Strain: The azetidine’s four-membered ring may confer higher reactivity but lower synthetic yields compared to five-membered triazoles or thiazolidinones .

- Solubility: Sulfonyl groups in the target compound and triazole derivatives () likely improve aqueous solubility over non-polar bis-thiadiazoles .

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and an azetidine moiety, suggest diverse biological activities. This article delves into the biological activity of this compound, synthesizing information from various studies and sources.

Structural Overview

The compound's structure can be broken down into two main components:

- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.

- Furan and Thiadiazole Moieties : These heterocycles are often associated with antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key steps include:

- Formation of the Furan-2-ylmethyl Sulfonyl Intermediate : Achieved through sulfonylation reactions.

- Azetidine Formation : Involves the reaction of the intermediate with azetidine derivatives.

- Coupling with Thiadiazole : Final coupling reactions yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan rings exhibit significant antimicrobial properties. For example, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi, suggesting that the target compound may possess similar activities .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, certain azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism often involves inducing apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 2g | LoVo | 2.44 | Apoptosis induction |

| Compound 22e | MCF-7 | 23.29 | Cell cycle arrest |

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for specific enzymes. For instance, some thiadiazole derivatives have been studied as MAO-A inhibitors, which are relevant in treating depression and anxiety disorders . The interaction with these enzymes could provide insights into the pharmacodynamics of the target compound.

Case Studies

- Thiadiazole Derivatives as MAO-A Inhibitors : A study on related compounds showed that modifications to the thiadiazole structure significantly impacted MAO-A inhibitory activity, indicating that similar modifications to our target compound could yield potent inhibitors .

- Anticancer Activity Evaluation : In a recent study evaluating various thiadiazole derivatives for anticancer properties, several compounds exhibited significant cytotoxicity against human cancer cell lines. The findings suggest that our target compound may also exhibit promising anticancer activity due to its structural similarities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine and thiadiazole cores. Key steps include sulfonylation of the furan-2-ylmethyl group and coupling with the thiadiazole moiety. Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF or acetonitrile) for sulfonylation to enhance reactivity .

- Employing coupling agents like EDCI/HOBt for amide bond formation between the azetidine and thiadiazole units .

- Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the furan (δ 6.2–7.4 ppm), sulfonyl (δ 3.5–4.0 ppm for CH₂-SO₂), and thiadiazole (δ 2.5 ppm for CH₃) groups .

- FT-IR : Confirm sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. How can impurities or byproducts during synthesis be identified and mitigated?

- Identification : LC-MS or GC-MS detects common byproducts like unreacted sulfonyl intermediates or hydrolyzed thiadiazole derivatives .

- Mitigation :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and guide synthetic design?

- Methodology :

- Use Gaussian09 or ORCA with B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Compare computed NMR chemical shifts (GIAO method) with experimental data to validate structures .

Q. What strategies resolve contradictions between experimental and computational data?

- Cross-Validation :

- If X-ray crystallography (e.g., bond length discrepancies >0.05 Å) conflicts with DFT, re-optimize geometry using solvent effect models (PCM) .

- Validate tautomeric forms (e.g., thione vs. thiol) via IR and ¹³C NMR comparisons .

Q. How to design biological activity assays while addressing toxicity concerns?

- In Vitro Assays :

- Screen for antimicrobial activity using MIC assays (e.g., E. coli, S. aureus) .

- Evaluate cytotoxicity via MTT assays on human cell lines (IC₅₀ calculations) .

- Toxicity Mitigation :

- Modify the sulfonyl group to reduce off-target effects (e.g., replace with carbamate) .

- Assess metabolic stability using liver microsome models .

Q. What crystallographic challenges arise with sulfonyl-azetidine derivatives, and how are they addressed?

- Challenges : Low crystal quality due to conformational flexibility of the azetidine ring .

- Solutions :

- Use slow vapor diffusion (e.g., dichloromethane/pentane) for crystallization .

- Apply TWINABS for data correction if twinning occurs .

Q. How do tautomeric equilibria influence the reactivity of thione-containing analogs?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.